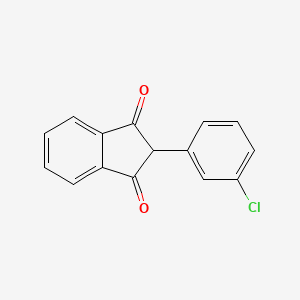
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride is a chemical compound with the molecular formula C21H27N. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a propanamine group attached to the indene ring system. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indene, which is then subjected to various chemical reactions to introduce the propanamine group and other substituents.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: A closely related compound with a similar indene structure.
1-Phenyl-1,3,3-trimethylindane: Another similar compound with slight variations in the substituents.
Uniqueness
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride is unique due to the presence of the propanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
10565-75-0 |
|---|---|
Fórmula molecular |
C21H28ClN |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-20(2)16-21(14-9-15-22-3,17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;/h4-8,10-13,22H,9,14-16H2,1-3H3;1H |
Clave InChI |
XVDWCNBDFUXCCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C.Cl |
Números CAS relacionados |
21489-22-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)







![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)


